![molecular formula C12H13N3O3 B3147736 2-乙酰氨基-3-(1H-吡咯并[2,3-b]吡啶-3-基)丙酸 CAS No. 63024-18-0](/img/structure/B3147736.png)

2-乙酰氨基-3-(1H-吡咯并[2,3-b]吡啶-3-基)丙酸

描述

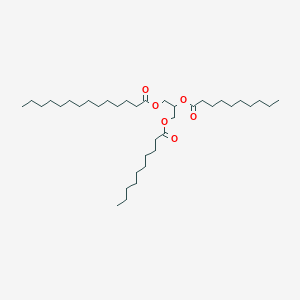

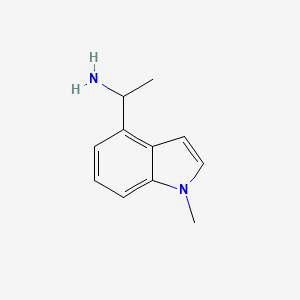

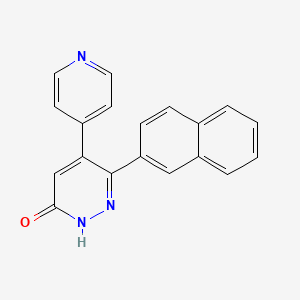

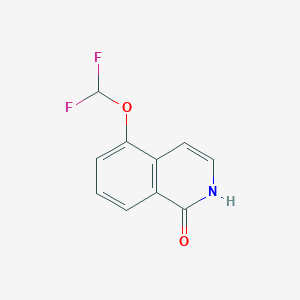

“2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The compound also has an acetamido group and a propanoic acid group attached to it .

Molecular Structure Analysis

The molecular formula of “2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is C10H11N3O2 . The compound has a molecular weight of 205.21 g/mol . The structure includes a pyrrolo[2,3-b]pyridine core, an acetamido group, and a propanoic acid group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.23 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 223.09569129 g/mol . The topological polar surface area of the compound is 93 Ų .科学研究应用

合成和化学反应

新型杂环衍生物:2-乙酰氨基-3-(1H-吡咯并[2,3-b]吡啶-3-基)丙酸用作合成各种杂环化合物的关键中间体。这些包括新型吡唑并[3,4-d]-1,2,3-三嗪、吡唑并[3,4-d]嘧啶-4-酮衍生物和吡唑并[1,5-a]嘧啶衍生物,展示了其在生产多种化学结构方面的多功能性 (Dawood, Farag, & Khedr, 2008)。

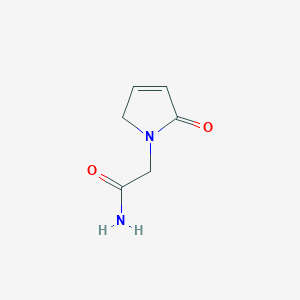

环缩合反应:该化合物参与与其他化学物质(如马来酸酐和马来酰亚胺)的环缩合反应。此类反应促进了各种吡咯和吡啶衍生物的合成,扩大了其在有机合成中的应用范围 (Gupta, Ila, & Junjappa, 1988)。

抗菌剂的形成:研究人员探索了该化合物在合成具有潜在抗菌特性的新型杂环中的应用。该应用在药物化学和药物开发领域具有重要意义 (Bondock, Rabie, Etman, & Fadda, 2008)。

烯胺丙烯酰胺的合成:它已用于与二甲基乙酰胺的缩醛和各种内酰胺的反应,导致形成烯胺丙烯酰胺,这是吡咯并、吡啶并和氮杂并[2,3-b]吡啶衍生物的前体 (Granik 等人,1977)。

生物学和药理学研究

抗菌活性评估:一直专注于使用该化学物质为基础合成新化合物并评估其抗菌特性。此类研究对于识别可开发为有效抗菌剂的新化合物至关重要 (Bondock, Rabie, Etman, & Fadda, 2008)。

杀虫性能:其衍生物已针对棉叶虫、斜纹夜蛾等害虫进行了杀虫性能测试。这表明其在农业化学中作为害虫控制的潜在用途 (Fadda 等人,2017)。

复杂分子结构的合成:该化合物已被用于创建复杂的分子结构,如吡咯并[2′,3′:4,5]呋喃[3,2-c]吡啶-2-羧酸,展示了其在高级有机合成和新型分子骨架的创建中的作用 (Bencková & Krutošíková, 1997)。

未来方向

Compounds with a pyrrolo[2,3-b]pyridine core have shown potent activities against FGFRs, making them promising candidates for cancer therapy . Therefore, these compounds, including “2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid”, may have significant development prospects in the field of cancer therapeutics .

作用机制

Target of Action

The primary targets of 2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent activities against FGFR1, 2, and 3 . It inhibits the activation of these receptors, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . Therefore, it has potential therapeutic implications in the treatment of breast cancer and possibly other types of cancer where FGFRs play a significant role .

属性

IUPAC Name |

2-acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-7(16)15-10(12(17)18)5-8-6-14-11-9(8)3-2-4-13-11/h2-4,6,10H,5H2,1H3,(H,13,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFBELWPQXOLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

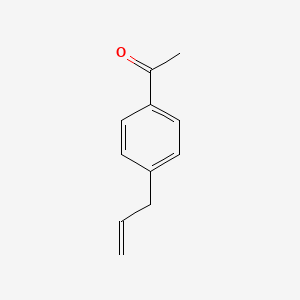

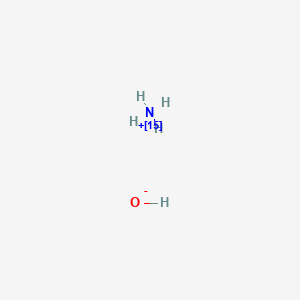

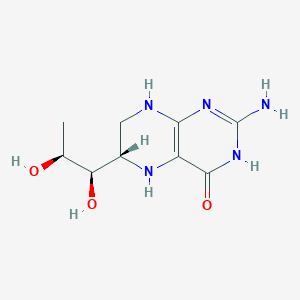

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。